Cas no 2137584-44-0 (5-amino-3-bromo-1-(2-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one)

5-amino-3-bromo-1-(2-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one is a versatile compound with unique structural properties. It features a bromo substituent and a chloroprop-2-enyl group, contributing to its potential as a building block in organic synthesis. The presence of a 5-amino group and a 4-methyl group enhances its reactivity, making it suitable for various chemical transformations. Its 1,2-dihydropyridin-2-one core further expands its utility in pharmaceutical and agrochemical applications.
5-amino-3-bromo-1-(2-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one structure
2137584-44-0 structure
Product name:5-amino-3-bromo-1-(2-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one
CAS No:2137584-44-0
MF:C9H10BrClN2O
MW:277.545500278473
CID:6378363
PubChem ID:165783997

5-amino-3-bromo-1-(2-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-amino-3-bromo-1-(2-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one
    • 2137584-44-0
    • EN300-1110795
    • Inchi: 1S/C9H10BrClN2O/c1-5(11)3-13-4-7(12)6(2)8(10)9(13)14/h4H,1,3,12H2,2H3
    • InChI Key: FJNXVDGIKCPHKS-UHFFFAOYSA-N
    • SMILES: BrC1C(N(C=C(C=1C)N)CC(=C)Cl)=O

Computed Properties

  • Exact Mass: 275.96650g/mol
  • Monoisotopic Mass: 275.96650g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 46.3Ų

5-amino-3-bromo-1-(2-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1110795-1g
5-amino-3-bromo-1-(2-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one
2137584-44-0 95%
1g
$842.0 2023-10-27
Enamine
EN300-1110795-1.0g
5-amino-3-bromo-1-(2-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one
2137584-44-0
1g
$1214.0 2023-06-10
Enamine
EN300-1110795-0.25g
5-amino-3-bromo-1-(2-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one
2137584-44-0 95%
0.25g
$774.0 2023-10-27
Enamine
EN300-1110795-5g
5-amino-3-bromo-1-(2-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one
2137584-44-0 95%
5g
$2443.0 2023-10-27
Enamine
EN300-1110795-2.5g
5-amino-3-bromo-1-(2-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one
2137584-44-0 95%
2.5g
$1650.0 2023-10-27
Enamine
EN300-1110795-0.05g
5-amino-3-bromo-1-(2-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one
2137584-44-0 95%
0.05g
$707.0 2023-10-27
Enamine
EN300-1110795-0.5g
5-amino-3-bromo-1-(2-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one
2137584-44-0 95%
0.5g
$809.0 2023-10-27
Enamine
EN300-1110795-5.0g
5-amino-3-bromo-1-(2-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one
2137584-44-0
5g
$3520.0 2023-06-10
Enamine
EN300-1110795-10.0g
5-amino-3-bromo-1-(2-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one
2137584-44-0
10g
$5221.0 2023-06-10
Enamine
EN300-1110795-0.1g
5-amino-3-bromo-1-(2-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one
2137584-44-0 95%
0.1g
$741.0 2023-10-27

Additional information on 5-amino-3-bromo-1-(2-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one

Introduction to 5-amino-3-bromo-1-(2-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one (CAS No. 2137584-44-0)

The compound 5-amino-3-bromo-1-(2-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one, identified by its CAS number 2137584-44-0, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule, featuring a dihydropyridine core, has garnered attention due to its structural complexity and potential pharmacological applications. The presence of multiple functional groups, including an amino group, a bromo substituent, and an allyl chloride moiety, makes this compound a versatile scaffold for further chemical modifications and biological evaluations.

Recent studies have highlighted the importance of dihydropyridine derivatives in the development of therapeutic agents. Dihydropyridines are known for their stability and bioavailability, making them ideal candidates for drug design. The specific substitution pattern in 5-amino-3-bromo-1-(2-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one introduces unique electronic and steric properties that could influence its interaction with biological targets. This has prompted researchers to explore its potential in various pharmacological contexts.

One of the most intriguing aspects of this compound is its ability to serve as a precursor for more complex molecules. The allyl chloride group, for instance, can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This flexibility is particularly valuable in medicinal chemistry, where the precise arrangement of atoms can significantly impact a molecule's efficacy and selectivity. Researchers have leveraged this property to synthesize analogs with enhanced binding affinity or improved metabolic stability.

In addition to its synthetic utility, 5-amino-3-bromo-1-(2-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one has shown promise in preliminary biological assays. Studies have indicated that dihydropyridine derivatives can modulate various cellular pathways, including those involved in inflammation and neurotransmission. The specific combination of substituents in this compound may confer unique pharmacological properties, making it a candidate for treating conditions such as cardiovascular diseases or neurological disorders. Further investigation is warranted to fully elucidate its therapeutic potential.

The bromo and chloro substituents in the molecule also play critical roles in determining its reactivity and biological activity. Bromine atoms are often employed in medicinal chemistry due to their ability to participate in cross-coupling reactions, which are fundamental to constructing complex organic molecules. Similarly, chlorine atoms can enhance lipophilicity and improve membrane permeability, factors that are crucial for drug absorption and distribution. The interplay between these substituents and the dihydropyridine core likely contributes to the compound's multifaceted behavior.

Advances in computational chemistry have enabled more efficient screening of compounds like 5-amino-3-bromo-1-(2-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one. Molecular modeling techniques allow researchers to predict binding interactions with target proteins with high accuracy. These predictions can guide experimental efforts by identifying promising lead compounds before they are synthesized. Such approaches have accelerated the drug discovery process significantly over recent years.

The synthesis of 5-amino-3-bromo-1-(2-chloroprop-2-en-1-y l)-4-methyl - 1 , 2 - dihydrop y ridin - 2 - one involves multiple steps that require careful optimization to ensure high yield and purity. Key synthetic strategies include cyclization reactions to form the dihydropyridine ring system followed by functional group interconversions. Each step must be meticulously controlled to avoid side products that could complicate downstream processing.

Quality control is another critical aspect of working with this compound. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are routinely employed to confirm the identity and purity of the final product. These methods provide detailed structural information and ensure that the compound meets the required specifications for further studies.

The growing interest in heterocyclic compounds like dihydropyridines reflects their broad utility across multiple therapeutic areas. Researchers continue to explore new derivatives with improved properties through combinatorial chemistry and high-throughput screening platforms. The ability to rapidly generate libraries of related compounds has revolutionized how new drugs are discovered and developed.

In conclusion,5-amino - 3 - bromo - 1 - ( 2 - chloroprop - 2 - en - 1 - y l ) - 4 - methyl - 1 , 2 - dihydrop y ridin e - 2 - one (CAS No. 2137584 - 44 - 0) stands out as a promising intermediate in medicinal chemistry due to its structural features and synthetic versatility. Its potential applications in drug development are vast, ranging from cardiovascular therapeutics to novel treatments for neurological conditions. Continued research into this compound will likely yield valuable insights into its pharmacological profile and pave the way for new therapeutic interventions.

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